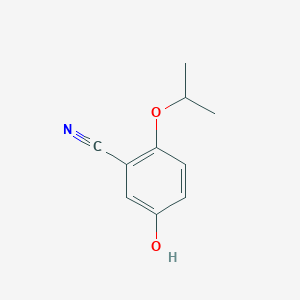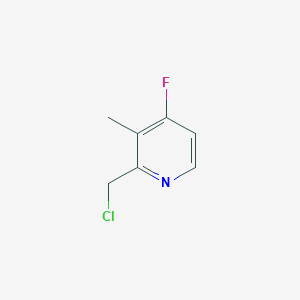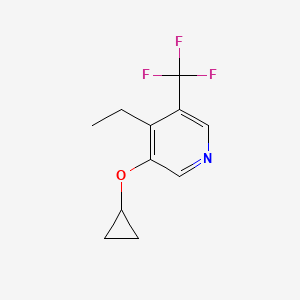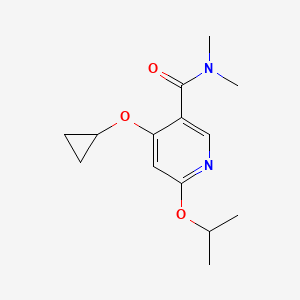
5-Hydroxy-2-isopropoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-isopropoxybenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a hydroxyl group and an isopropoxy group attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-isopropoxybenzonitrile typically involves the introduction of the hydroxyl and isopropoxy groups onto a benzonitrile core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-hydroxybenzonitrile, is reacted with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent like toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-2-isopropoxybenzonitrile can undergo oxidation reactions where the hydroxyl group is oxidized to a carbonyl group, forming a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxy-2-isopropoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-isopropoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the hydroxyl and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
5-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.
2-Isopropoxybenzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
5-Hydroxy-2-methoxybenzonitrile: Contains a methoxy group instead of an isopropoxy group, leading to different steric and electronic effects.
Uniqueness: 5-Hydroxy-2-isopropoxybenzonitrile is unique due to the presence of both hydroxyl and isopropoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased hydrophobicity and the ability to form multiple types of interactions. These properties make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7,12H,1-2H3 |
InChI Key |
NSUIBCNEJQENFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (2S)-6-bromo-7-methyl-3,4-dihydro-1H-spiro[1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14849719.png)




![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)





